3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazine core substituted with a fluorophenyl group and a pyrrolidinylmethoxy group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Pyrrolidinylmethoxy Group: This step involves the reaction of the pyridazine derivative with a pyrrolidine derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides or electrophiles like alkyl halides under controlled temperature and pressure.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)pyrrolidine: A simpler compound with a similar fluorophenyl group but lacking the pyridazine core and pyrrolidinylmethoxy group.
6-(Pyridine-4-carbonyl)pyridazine: A compound with a similar pyridazine core but different substituents.
Uniqueness
3-(3-Fluorophenyl)-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its combination of a fluorophenyl group, pyridazine core, and pyrrolidinylmethoxy group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C21H19FN4O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[3-[[6-(3-fluorophenyl)pyridazin-3-yl]oxymethyl]pyrrolidin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H19FN4O2/c22-18-3-1-2-17(12-18)19-4-5-20(25-24-19)28-14-15-8-11-26(13-15)21(27)16-6-9-23-10-7-16/h1-7,9-10,12,15H,8,11,13-14H2 |
InChI Key |
XMMZUDMYZFQSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1COC2=NN=C(C=C2)C3=CC(=CC=C3)F)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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